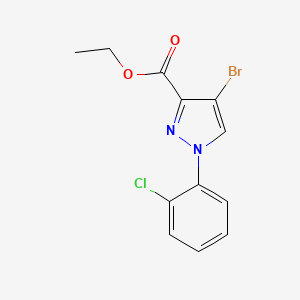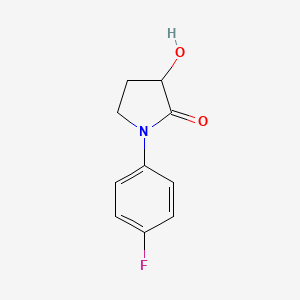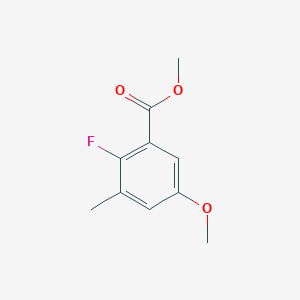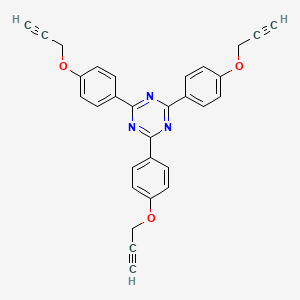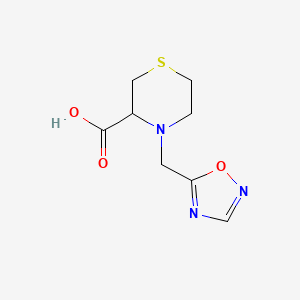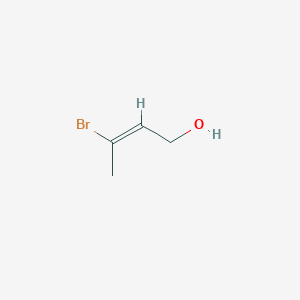
(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane is a chemical compound characterized by the presence of bromine, fluorine, and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of bromine, fluorine, and propoxy groups. The final step involves the incorporation of the methylsulfane group. Common reagents used in these reactions include brominating agents, fluorinating agents, and sulfur-containing compounds. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
(6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane include:
- (6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- (6-Bromo-2-fluoro-3-ethoxyphenyl)(methyl)sulfane
- (6-Bromo-2-fluoro-3-butoxyphenyl)(methyl)sulfane
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of bromine, fluorine, and propoxy groups, which confer unique chemical properties and potential applications. The presence of the propoxy group, in particular, may influence the compound’s solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C10H12BrFOS |
|---|---|
Molecular Weight |
279.17 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-methylsulfanyl-4-propoxybenzene |
InChI |
InChI=1S/C10H12BrFOS/c1-3-6-13-8-5-4-7(11)10(14-2)9(8)12/h4-5H,3,6H2,1-2H3 |
InChI Key |
IDNVCQOHRXDLSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


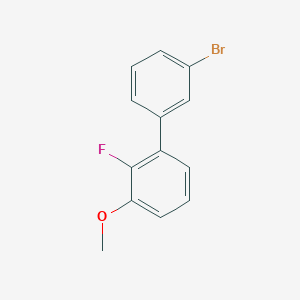
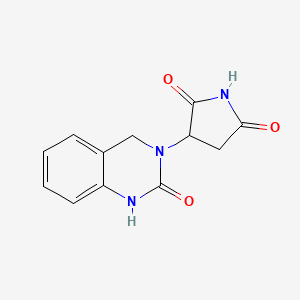
![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)
